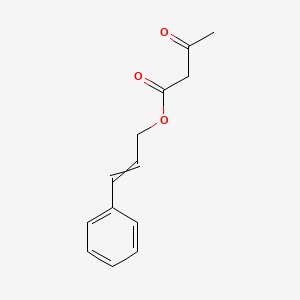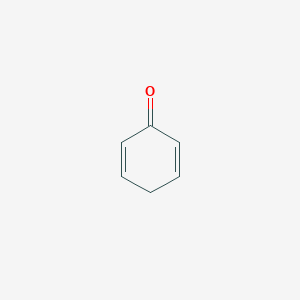
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one is a compound belonging to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique fluorinated structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzylamine with 2-fluorobenzoyl chloride under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroindazole oxides, while reduction can produce various hydrofluoroindazole derivatives.
Applications De Recherche Scientifique
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one is unique due to its specific fluorinated structure, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
888952-52-1 |
|---|---|
Formule moléculaire |
C13H8F2N2O |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
5-fluoro-1-(2-fluorophenyl)-2H-indazol-3-one |
InChI |
InChI=1S/C13H8F2N2O/c14-8-5-6-11-9(7-8)13(18)16-17(11)12-4-2-1-3-10(12)15/h1-7H,(H,16,18) |
Clé InChI |
JLGPLYKAFYNNPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C3=C(C=C(C=C3)F)C(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8749391.png)
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol](/img/structure/B8749402.png)



![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)

![Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B8749432.png)


